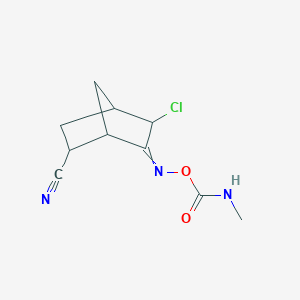![molecular formula C13H12ClNO B188119 2-{[(4-Chlorophényl)amino]méthyl}phénol CAS No. 7193-94-4](/img/structure/B188119.png)
2-{[(4-Chlorophényl)amino]méthyl}phénol
Vue d'ensemble
Description
“2-{[(4-Chlorophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 7193-94-4 . It has a molecular weight of 233.7 and its molecular formula is C13H12ClNO . The compound is used for research purposes .
Molecular Structure Analysis
The structure of “2-{[(4-Chlorophenyl)amino]methyl}phenol” has been confirmed by FT-IR, 13 C NMR, and 1 H NMR spectroscopy analyses .
Chemical Reactions Analysis
While specific chemical reactions involving “2-{[(4-Chlorophenyl)amino]methyl}phenol” are not available, it’s known that amine derivatives can act as effective corrosion inhibitors for mild steel in 1 M HCl . The inhibition efficiency decreases with a decrease in concentration and the adsorption obeys the Langmuir isotherm .
Applications De Recherche Scientifique
Inhibition de la corrosion pour l'acier doux
L'une des applications les plus importantes du 2-{[(4-Chlorophényl)amino]méthyl}phénol est en tant qu'inhibiteur de corrosion pour l'acier doux dans des environnements acides. Des recherches ont montré que les dérivés d'amines, y compris ce composé, forment un film protecteur sur la surface de l'acier, ce qui réduit considérablement la dégradation du matériau dans les milieux corrosifs . L'efficacité de ce composé a été confirmée par des mesures électrochimiques et une analyse de surface, démontrant son potentiel dans les milieux industriels où l'acier est exposé à des conditions difficiles.
Recherche en protéomique
Dans le domaine de la protéomique, le this compound est un produit chimique spécialisé. Il est utilisé dans diverses analyses et expériences biochimiques pour comprendre l'expression, les interactions et les fonctions des protéines au sein d'un système biologique . Son rôle en protéomique est crucial pour faire progresser notre connaissance des processus cellulaires et développer de nouvelles stratégies thérapeutiques.
Simulation de dynamique moléculaire
Ce composé est également utilisé dans des simulations de dynamique moléculaire pour comprendre le mécanisme d'adsorption des inhibiteurs sur les surfaces métalliques. Les simulations aident à visualiser l'interaction entre les molécules d'inhibiteur et le métal, fournissant des informations sur l'efficacité et le comportement des inhibiteurs de corrosion au niveau moléculaire .
Études de dégradation sonochimique
Une autre application est l'étude de la dégradation sonochimique des polluants organiques. Bien que non mentionné directement pour le this compound, des phénols chlorés apparentés ont été utilisés en présence de catalyseurs comme le TiO2 et le H2O2 pour comprendre les voies de dégradation et l'efficacité des processus sonochimiques .
Mécanisme D'action
Mode of Action
It is known that many aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Aromatic compounds similar to this one have been found to interact with various biological pathways, including those involved in inflammation, cancer, and microbial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.
Propriétés
IUPAC Name |
2-[(4-chloroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCTRSOOSLQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342405 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7193-94-4 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-CHLOROANILINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)




![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)




![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)

